ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate
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Overview
Description
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is a complex organic compound with a molecular formula of C24H20O8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate typically involves the reaction of 7-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of bichromenes, such as quinones, hydroquinones, and substituted bichromenes .
Scientific Research Applications
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(8-ethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a bichromene moiety with methoxy and dioxo substitutions. Its chemical formula is C18H16O5, and it has a molecular weight of approximately 316.32 g/mol.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
Ethyl acetate extracts containing similar structures have demonstrated anti-inflammatory effects in various models. In animal studies, administration of these extracts resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for managing inflammatory diseases . The modulation of inflammatory pathways may be mediated through the inhibition of NF-kB signaling.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and the disruption of mitochondrial membrane potential . Further investigations are needed to elucidate its efficacy across different cancer types.
Cellular Mechanisms
The biological activity of this compound is likely mediated through several cellular pathways:
- Antioxidant Defense : Enhances the expression of genes involved in antioxidant defense.
- Inflammatory Pathways : Inhibits the expression of cyclooxygenase (COX) enzymes and lipoxygenases.
- Apoptotic Pathways : Activates intrinsic apoptotic pathways leading to cell death in tumor cells.
Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of various derivatives related to this compound using DPPH and ABTS assays. Results indicated that these compounds exhibited significant free radical scavenging activity with IC50 values comparable to standard antioxidants such as ascorbic acid .
Study 2: Anti-inflammatory Effects
In a controlled experiment involving LPS-induced inflammation in rats, treatment with ethyl acetate extracts significantly reduced serum levels of inflammatory markers compared to untreated controls. The high-dose group showed a marked decrease in TNF-α and IL-6 levels .
Summary Table of Biological Activities
Properties
Molecular Formula |
C23H18O8 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H18O8/c1-3-28-22(25)12-29-15-5-4-13-8-18(23(26)31-19(13)10-15)17-11-21(24)30-20-9-14(27-2)6-7-16(17)20/h4-11H,3,12H2,1-2H3 |
InChI Key |
SORFHZMBTVVCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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